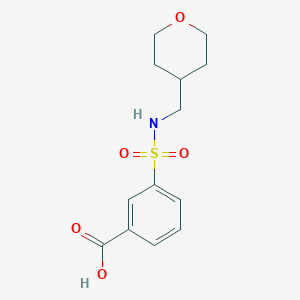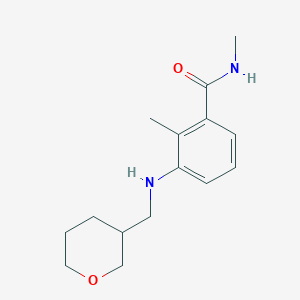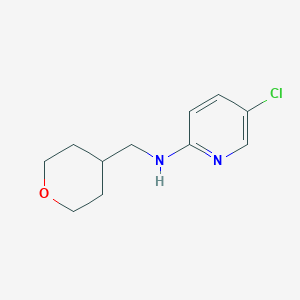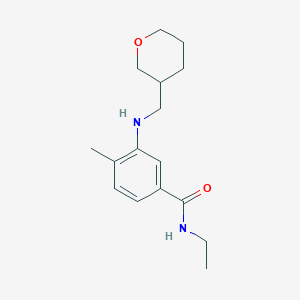
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid, also known as OSB, is a chemical compound that has been widely studied for its potential applications in scientific research. OSB is a sulfonamide-based compound that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is not fully understood. However, it is believed that 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in the body. 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has also been shown to have anti-inflammatory and analgesic properties, which may make it a potential drug candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is that it is relatively easy to synthesize. Additionally, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been shown to have low toxicity in vitro studies. However, one of the limitations of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid in vivo studies.
Future Directions
There are several future directions for the study of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid. One direction is to further explore the potential of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to investigate the mechanism of action of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid in more detail. Additionally, more research is needed to determine the safety and efficacy of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid in vivo studies.
Synthesis Methods
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with an oxirane derivative, such as epichlorohydrin, followed by sulfonation with chlorosulfonic acid. The resulting product is then hydrolyzed to yield 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid. Another synthesis method involves the reaction of 4-chloromethylbenzoic acid with an oxirane derivative, followed by sulfonation with sodium sulfite. The resulting product is then oxidized to yield 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid.
Scientific Research Applications
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been shown to have anti-inflammatory and analgesic properties. In biochemistry, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. In pharmacology, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
3-(oxan-4-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-2-1-3-12(8-11)20(17,18)14-9-10-4-6-19-7-5-10/h1-3,8,10,14H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMQVISKOBQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)



